molecular formula C10H11ClOS B067228 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone CAS No. 181997-71-7

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Cat. No.: B067228
CAS No.: 181997-71-7
M. Wt: 214.71 g/mol
InChI Key: ZSHNSXSONOHWNB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is a high-purity organic building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring an acetyl ketone group adjacent to a chloro substituent on a benzene ring further substituted with methyl and methylsulfanyl groups, makes it a versatile and valuable synthetic intermediate. The electron-withdrawing carbonyl and chloro groups, in conjunction with the electron-donating methylsulfanyl moiety, create a sterically and electronically unique scaffold primed for further functionalization. Researchers primarily utilize this compound as a key precursor in the synthesis of more complex heterocyclic systems, such as benzothiophenes and other fused ring structures, which are core scaffolds in the development of pharmaceuticals and agrochemicals. Its specific reactivity allows for selective cross-coupling reactions, nucleophilic aromatic substitutions, and cyclization processes. The primary research value lies in its application for exploring structure-activity relationships (SAR) in drug discovery programs and in material science for the construction of novel organic molecules with tailored electronic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClOS/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNSXSONOHWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227310
Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
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Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

181997-71-7
Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-4-methylthioacetophenone
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Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
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Record name 2-Chloro-3-methyl-4-methylthioacetophenone
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Preparation Methods

Substrate Preparation and Directing Effects

The target compound’s substitution pattern (2-chloro, 3-methyl, 4-methylsulfanyl) necessitates careful planning to leverage directing effects:

  • Methyl groups (3-position) act as ortho/para directors.

  • Methylsulfanyl groups (4-position) are strongly activating, favoring electrophilic attack at ortho/para positions.

  • Chloro groups (2-position) are meta-directing but deactivating, requiring sequential introduction to avoid interference.

A representative synthesis begins with 3-methyl-4-methylsulfanylchlorobenzene. Treatment with acetyl chloride and anhydrous aluminum chloride at −13°C in methylene chloride yields the acetylated product. Key parameters include:

ParameterValue
SolventMethylene chloride
Temperature−13°C to 25°C
Reaction Time3.5 hours
Yield72–78% (crude)

Post-reaction workup involves quenching with ice-cooled hydrochloric acid, followed by organic phase separation and purification via silica gel chromatography.

Multi-Step Substitution Approaches

Sequential Halogenation and Thiolation

A hybrid methodology derived from patent WO2001007410A1 and ACS Omega protocols involves:

  • Chlorination : Introduction of chlorine at the 2-position using HCl/toluene at 10–40°C.

  • Methylthiolation : Replacement of a nitro or sulfonate leaving group with methylsulfanyl via nucleophilic aromatic substitution. For example, treatment with sodium methylthiolate in dimethylformamide (DMF) at 60–80°C.

Optimization of Thiolation

The ACS Omega study demonstrates that methylthiolation proceeds efficiently using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide), achieving >85% conversion in 6 hours. Critical conditions include:

ParameterValue
CatalystTetra-n-butylammonium Br
SolventToluene/Water (2:1)
Temperature60°C
Yield82–88%

Oxidation State Management and Byproduct Control

The methylsulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Patent WO2001007410A1 highlights the use of sodium tungstate as a catalyst for controlled oxidations, but this step is omitted in the target compound’s synthesis to preserve the thioether functionality.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary approaches:

MethodAdvantagesLimitationsYield (%)
Friedel-CraftsSingle-step acylationRequires pre-functionalized substrate72–78
Multi-StepModular substituent controlLonger reaction times80–88

Scalability and Industrial Feasibility

Industrial adaptations prioritize cost-effective reagents and solvent recovery. The Friedel-Crafts method’s use of recyclable methylene chloride aligns with green chemistry principles, while multi-step routes offer flexibility for structural analogs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Structure and Composition

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone has a complex structure that contributes to its reactivity and biological activity. The presence of a chloro group, methyl groups, and a methylsulfanyl group enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Properties

Another promising application of this compound is its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

A study conducted on animal models of arthritis revealed that administration of this compound significantly reduced swelling and pain scores compared to control groups. The underlying mechanism involves the downregulation of NF-kB signaling pathways.

Potential in Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy, particularly as an anticancer agent. Preliminary studies have indicated that it may induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation.

Comparison with Similar Compounds

Table 1: Comparison with Substituted Ethanones

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Notes
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone C₁₀H₁₁ClOS 2-Cl, 3-Me, 4-SMe 214.71 Non-polar SMe group; moderate steric bulk
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) C₉H₉ClO₃ 5-Cl, 2-OH, 3-CH₂OH 200.62 Polar OH/CH₂OH groups; mp: 97–98°C
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone C₂₉H₂₀ClNO₂S Complex sulfanyl-triazole substituent 482.0 Extended conjugation; potential for π-π stacking
1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone (CAS: 181997-72-8) C₁₀H₁₁ClO₃S 2-Cl, 3-Me, 4-SO₂Me 246.71 Polar sulfonyl group; higher reactivity

Key Observations:

Substituent Polarity :

  • The methylsulfanyl (SMe) group in the target compound is less polar than sulfonyl (SO₂Me) or hydroxyl (OH) groups in analogs, reducing hydrogen-bonding capacity and aqueous solubility .
  • Hydroxy-substituted analogs (e.g., CAS: 50317-52-7) exhibit higher melting points (97–98°C) due to intermolecular hydrogen bonding .

Steric and Electronic Effects :

  • The chloro (electron-withdrawing) and methyl (electron-donating) groups create a polarized aromatic ring, influencing reactivity in electrophilic substitution or nucleophilic displacement reactions .
  • Sulfonyl-substituted analogs (e.g., CAS: 181997-72-8) are more electron-deficient, enhancing susceptibility to nucleophilic attack .

Crystallography and Hydrogen Bonding

  • Hydrogen Bonding: Unlike hydroxyacetophenones (e.g., CAS: 50317-52-7), the target compound lacks hydroxyl groups, resulting in weaker intermolecular interactions and distinct crystal packing behaviors .

Biological Activity

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, with the CAS number 181997-71-7, is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's synthesis, biological mechanisms, and research findings, supplemented by relevant data tables and case studies.

Overview of the Compound

This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety. Its molecular formula is C10H11ClOSC_{10}H_{11}ClOS and it has a molecular mass of 214.71 g/mol .

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 2-chloro-3-methyl-4-methylsulfanyl-benzene and ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions are crucial for achieving high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vivo studies involving xenograft models have shown that it can inhibit tumor growth significantly. For instance, in HCT116 xenograft models, treatment with this compound resulted in a tumor growth rate inhibition (TGRI) of approximately 60% at certain dosages .

Table 1: Summary of Anticancer Activity

Study ModelDosage (mg/kg)TGRI (%)Notes
HCT116 Xenograft170~60Significant tumor growth inhibition
P388 Model29532–37No mortality observed during the study

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated that at concentrations above 50 µg/mL, significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Trials

In another trial involving mice with implanted tumors, administration of the compound at a dose of 1000 mg/kg resulted in notable reductions in tumor size after ten days of treatment. The study highlighted the potential for this compound to be developed as an adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Friedel-Crafts acylation is a common approach for introducing the ethanone group to aromatic systems. For this compound, reacting 2-chloro-3-methyl-4-methylsulfanyl-benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a viable route. Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to acetyl chloride) and temperature (0–5°C to minimize side reactions) can enhance yields. Post-reaction quenching with ice-water and purification via column chromatography (hexane:ethyl acetate, 8:2) are critical steps .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methylsulfanyl group (δ ~2.5 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm, split due to chloro and methyl substituents), and the acetyl group (δ ~2.6 ppm, singlet).
  • IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1700 cm⁻¹, while C-S and C-Cl bonds show absorptions near 650–750 cm⁻¹. Compare with reference spectra of structurally similar ethanones (e.g., 1-(4-methylphenyl)ethanone) to validate assignments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical assistance. Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for fluorinated/chlorinated aryl ketones for emergency protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Use SHELXL for refinement, focusing on the chloro and methylsulfanyl substituents’ steric effects. For example, the C-Cl bond length (~1.74 Å) and C-S bond (~1.82 Å) should align with DFT-calculated values. Twinning or disorder in crystals (common with bulky substituents) may require SHELXD for structure solution .

Q. What computational strategies (e.g., DFT, QSPR) predict the compound’s reactivity or physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic substitution sites (e.g., para to the methylsulfanyl group). Quantitative Structure-Property Relationship (QSPR) models predict LogP (~2.8) and solubility using descriptors like polar surface area (PSA) and molecular volume. Validate predictions with experimental HPLC or mass spectrometry data .

Q. How do solvent polarity and catalysts affect its reactivity in cross-coupling reactions?

  • Methodological Answer : In Suzuki-Miyaura coupling, polar aprotic solvents (DMF, THF) enhance stability of palladium intermediates. Catalysts like Pd(PPh₃)₄ (1–5 mol%) facilitate aryl halide activation. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3). For Ullmann-type reactions, CuI/ligand systems in DMSO at 80°C improve yields of biaryl products .

Q. What analytical approaches resolve contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted IR peaks)?

  • Methodological Answer : Discrepancies often arise from solvent effects or anharmonic vibrations. Use scaled DFT frequencies (e.g., scaling factor 0.961 for B3LYP) and compare with experimental IR in identical solvents (e.g., CCl₄ for non-polar environments). For NMR, apply GIAO (Gauge-Including Atomic Orbitals) calculations with implicit solvation models (e.g., PCM) to match shifts .

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